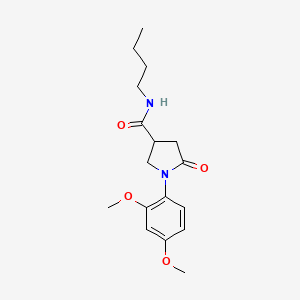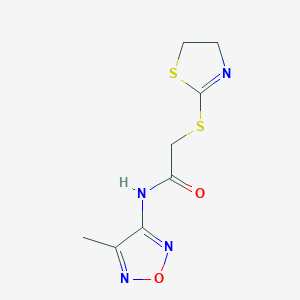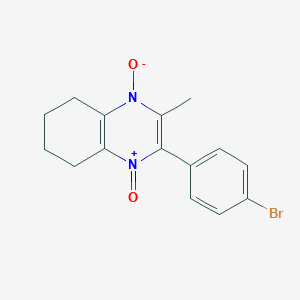![molecular formula C14H23N3O4S B4772301 ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B4772301.png)
ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate
Overview
Description
Ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate, also known as EPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPPC is a sulfonylurea derivative that has been synthesized through a multi-step process.
Mechanism of Action
The exact mechanism of action of ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate is not fully understood. However, it is believed to work by inhibiting ATP-sensitive potassium channels in pancreatic beta cells, which leads to an increase in insulin secretion. ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate has also been shown to activate AMP-activated protein kinase (AMPK), which plays a key role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects
ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate has been shown to have a number of biochemical and physiological effects. It has been found to lower blood glucose and lipid levels, increase insulin secretion, and improve insulin sensitivity. ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate has also been shown to reduce inflammation and inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate in lab experiments is its ability to selectively target ATP-sensitive potassium channels in pancreatic beta cells, which makes it a useful tool for studying insulin secretion. However, ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate. One area of interest is the development of new drugs based on the structure of ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate that can be used to treat diabetes and other metabolic disorders. Another area of interest is the investigation of the anti-inflammatory and anti-cancer properties of ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate, which could lead to the development of new drugs for the treatment of these conditions. Additionally, further research is needed to fully understand the mechanism of action of ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate and its potential side effects.
Scientific Research Applications
Ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate has been widely studied for its potential applications in the field of medicine. It has been found to exhibit hypoglycemic and hypolipidemic effects, making it a potential candidate for the treatment of diabetes and other metabolic disorders. ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate has also been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
ethyl 1-(1-ethyl-5-methylpyrazol-4-yl)sulfonylpiperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O4S/c1-4-17-11(3)13(9-15-17)22(19,20)16-8-6-7-12(10-16)14(18)21-5-2/h9,12H,4-8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNREOURWILXRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)N2CCCC(C2)C(=O)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(1-ethyl-5-methylpyrazol-4-yl)sulfonylpiperidine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-fluorobenzyl)sulfonyl]-N-(2-furylmethyl)-4-piperidinecarboxamide](/img/structure/B4772244.png)
![4-{[(5-bromo-2-thienyl)methylene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4772247.png)
![4-[(3,4-dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde](/img/structure/B4772264.png)
![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1-(3-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4772273.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenyl-3-isoxazolecarboxamide](/img/structure/B4772277.png)
![3-[(4-{[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4772280.png)
![N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4772286.png)



![N-1,3-benzodioxol-5-yl-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4772311.png)

